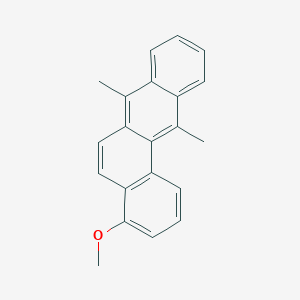
4-Methoxy-7,12-dimethylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-7,12-dimethylbenz(a)anthracene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a model carcinogen. DMBA is a potent mutagen and can cause DNA damage, leading to the development of tumors in various organs, including the skin, lung, and mammary gland. The purpose of
Wirkmechanismus
4-Methoxy-7,12-dimethylbenz(a)anthracene is a potent mutagen that can cause DNA damage through the formation of DNA adducts. This compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can react with DNA to form adducts. This compound adducts can lead to DNA mutations and chromosomal aberrations, which can promote the development of tumors.
Biochemical and Physiological Effects:
This compound-induced tumors have been shown to exhibit biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. This compound-induced tumors have also been shown to exhibit increased levels of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-7,12-dimethylbenz(a)anthracene is a well-established model carcinogen that has been extensively used in scientific research. This compound-induced tumors can be easily generated in animal models, and the molecular mechanisms of this compound-induced carcinogenesis have been well-characterized. However, this compound has limitations as a model carcinogen, including its lack of specificity for certain organs and its inability to recapitulate the complex interactions between genetic and environmental factors that contribute to cancer development in humans.
Zukünftige Richtungen
Future research on 4-Methoxy-7,12-dimethylbenz(a)anthracene should focus on developing more specific and relevant animal models to study the molecular mechanisms of carcinogenesis. Additionally, research should focus on identifying novel chemopreventive agents that can inhibit this compound-induced carcinogenesis. Finally, research should focus on translating the findings from this compound-induced carcinogenesis studies to human cancer prevention and treatment strategies.
Synthesemethoden
4-Methoxy-7,12-dimethylbenz(a)anthracene can be synthesized through several methods, including catalytic hydrogenation of 4-methoxy-7,12-dimethylbenzene, Friedel-Crafts acylation of 7,12-dimethylbenz(a)anthracene, and Suzuki-Miyaura coupling of 4-bromo-7,12-dimethylbenz(a)anthracene with methoxyboronic acid. The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 7,12-dimethylbenz(a)anthracene with methoxyacetyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-7,12-dimethylbenz(a)anthracene is widely used in scientific research as a model carcinogen to study the mechanisms of chemical carcinogenesis. This compound is commonly used to induce tumors in animal models, including mice, rats, and hamsters. This compound has been shown to induce tumors in various organs, including the skin, lung, and mammary gland. This compound-induced tumors have been used to study the molecular mechanisms of cancer development and to test the efficacy of chemopreventive agents.
Eigenschaften
CAS-Nummer |
16277-49-9 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-methoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-13-15-7-4-5-8-16(15)14(2)21-17(13)11-12-18-19(21)9-6-10-20(18)22-3/h4-12H,1-3H3 |
InChI-Schlüssel |
LJLLJQAPUIVZJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC |
Andere CAS-Nummern |
16277-49-9 |
Synonyme |
4-methoxy-7,12-dimethylbenz(a)anthracene 4-methoxy-DMBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




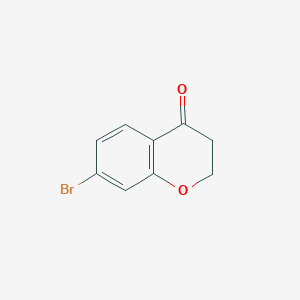

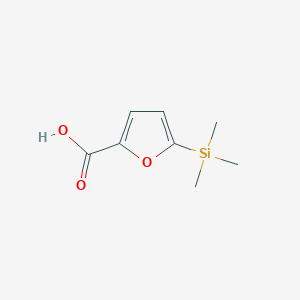
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
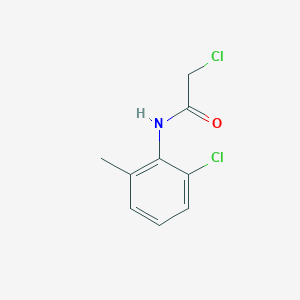
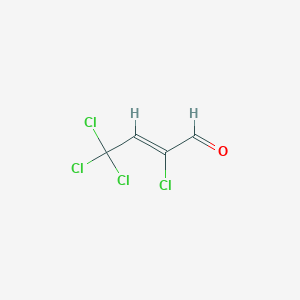

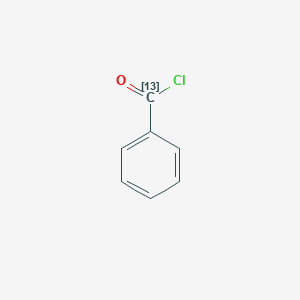
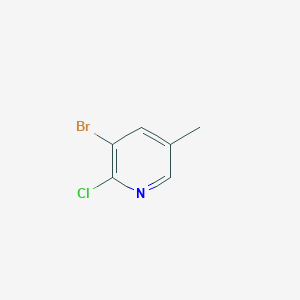
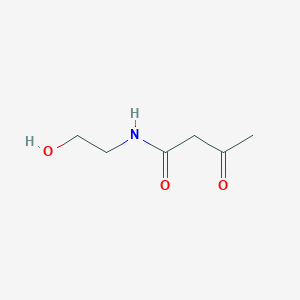
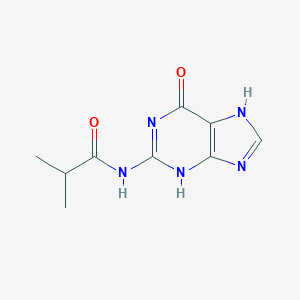
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)
